DNA Sequence Recognition vs. Saframycin A
In a direct head-to-head footprinting comparison, Saframycin Mx1 (which contains an OH leaving group) recognizes the 5'-CCG and 5'-CTA sequences, whereas saframycin A (which contains a CN leaving group) does not produce footprints at these sites [1]. This difference in sequence recognition is attributable to the nature of the C-21 leaving group and provides a clear structural basis for selecting Mx1 over saframycin A when expanded DNA target space is required.
| Evidence Dimension | DNA sequence recognition |
|---|---|
| Target Compound Data | Footprints at 5'-GGG, 5'-GGPy, 5'-CCG, and 5'-CTA sequences |
| Comparator Or Baseline | Saframycin A: Footprints at 5'-GGG and 5'-GGPy only; no footprints at 5'-CCG or 5'-CTA |
| Quantified Difference | Mx1 recognizes 2 additional sequence motifs (5'-CCG and 5'-CTA) compared to saframycin A |
| Conditions | MPE.Fe(II) footprinting on 545 bp and 135 bp HindIII/RsaI restriction fragments of pBR322 DNA |
Why This Matters
This differential sequence selectivity profile dictates the genomic targeting landscape and makes Mx1 a preferred tool for studies requiring broader or distinct DNA alkylation patterns.
- [1] Rao KE, Lown JW. DNA sequence selectivities in the covalent bonding of antibiotic saframycins Mx1, Mx3, A, and S deduced from MPE.Fe(II) footprinting and exonuclease III stop assays. Biochemistry. 1992;31(48):12076-12082. View Source
